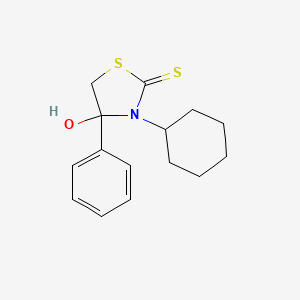
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is an organic compound with the molecular formula C15H19NOS2 It is a thiazolidine derivative, characterized by a thiazolidine ring substituted with cyclohexyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of cyclohexylamine, phenyl isothiocyanate, and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification methods can enhance the overall process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-Cyclohexyl-4-oxo-4-phenyl-2-thiazolidinethione.
Reduction: Formation of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidine-2-thione.
Substitution: Formation of nitro or halogen-substituted derivatives of the phenyl group.
Scientific Research Applications
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and thiazolidine groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione
- 4-Hydroxy-3-methylphenyl thiocyanate
Uniqueness
3-Cyclohexyl-4-hydroxy-4-phenyl-2-thiazolidinethione is unique due to the presence of both cyclohexyl and phenyl groups on the thiazolidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
23509-72-0 |
|---|---|
Molecular Formula |
C15H19NOS2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H19NOS2/c17-15(12-7-3-1-4-8-12)11-19-14(18)16(15)13-9-5-2-6-10-13/h1,3-4,7-8,13,17H,2,5-6,9-11H2 |
InChI Key |
MTZKNPXGFUWPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=S)SCC2(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



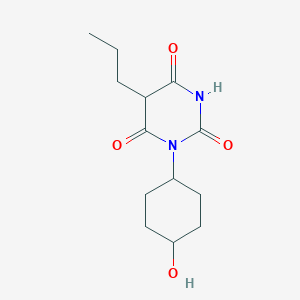
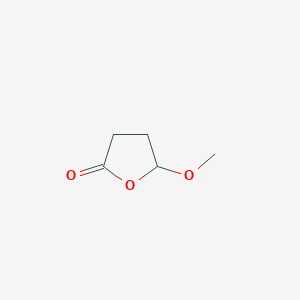
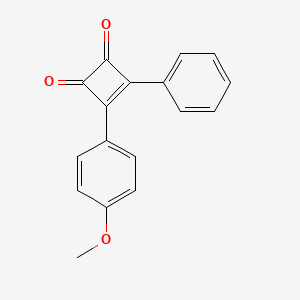

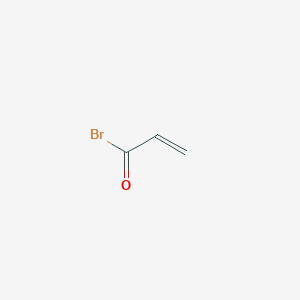
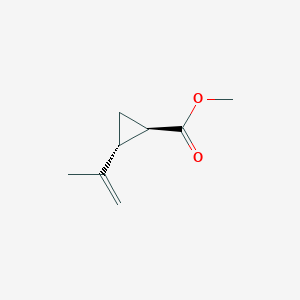

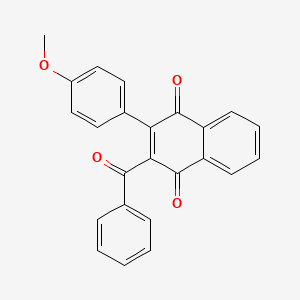
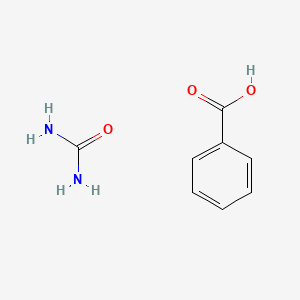
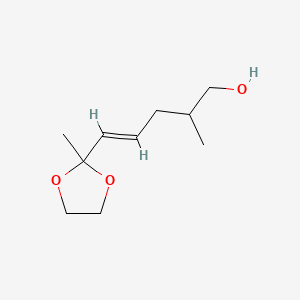
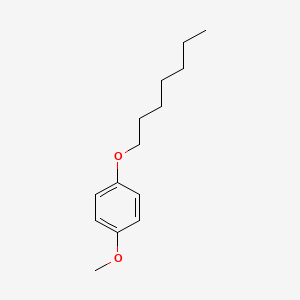
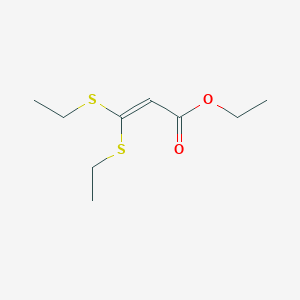
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
